Fmoc-6-fluoro-DL-tryptophan

Vue d'ensemble

Description

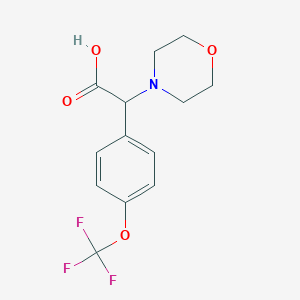

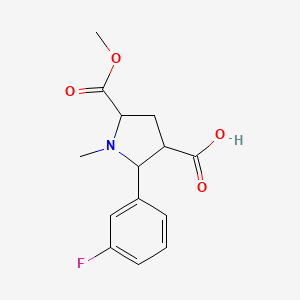

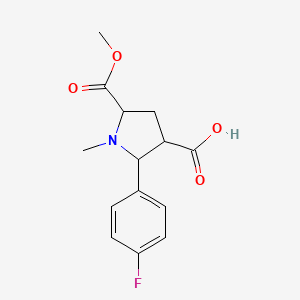

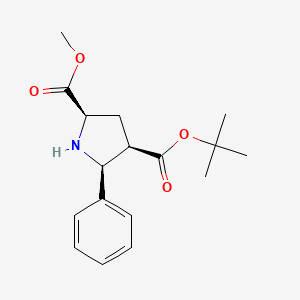

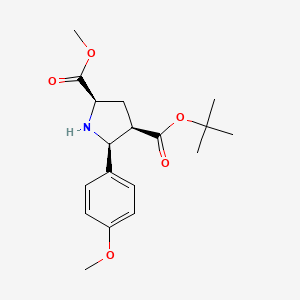

Fmoc-6-fluoro-DL-tryptophan is a fluorinated tryptophan derivative . It has a molecular weight of 444.47 and a molecular formula of C26H21FN2O4 . It is used for research purposes .

Synthesis Analysis

The synthesis of fluorinated compounds, including Fmoc-6-fluoro-DL-tryptophan, has attracted attention from biologists and chemists . Enzymatic synthesis methods are essential for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The molecular structure of Fmoc-6-fluoro-DL-tryptophan is represented by the formula C26H21FN2O4 . The compound has a molecular weight of 444.47 .Chemical Reactions Analysis

Fmoc-6-fluoro-DL-tryptophan is soluble in DMF (1 mmol/ml) . It is stored at room temperature . Its density is predicted to be approximately 1.39 g/cm3 , and its refractive index is predicted to be n20D 1.68 .Physical And Chemical Properties Analysis

Fmoc-6-fluoro-DL-tryptophan is a solid substance . It is soluble in DMF (1 mmol/ml) . It is stored at room temperature . Its density is predicted to be approximately 1.39 g/cm3 , and its refractive index is predicted to be n20D 1.68 .Applications De Recherche Scientifique

Serotonin Synthesis Inhibition

Fmoc-6-fluoro-DL-tryptophan is a serotonin synthesis inhibitor that is metabolized in the brain . It may be useful for tracing pools of neuronal serotonin .

Competitive Inhibitor of Tryptophan Binding to Albumin

This compound is used as a competitive inhibitor of tryptophan binding to albumin . This can be particularly useful in studies investigating the transport and distribution of tryptophan in the body .

Substrate for Serotonin Neural Transporter

Fmoc-6-fluoro-DL-tryptophan can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier . This property can be exploited in research related to brain function and neurological disorders .

Gut Health and Disease Risk Reduction

Tryptophan, the parent compound of Fmoc-6-fluoro-DL-tryptophan, is a key amino acid in the human diet that is broken down by gut microorganisms into multiple metabolites . These metabolites have various effects on human health . For instance, indole lactic acid (ILA) has protective effects against dietary allergies, and indole propionic acid (IPA) is inversely associated with type 2 diabetes .

Infectious Disease Protection

Some tryptophan metabolites maintain epithelial barriers and immunologic function, regulate inflammation and key metabolic pathways, and provide protection against infectious disease .

Chronic Kidney Disease Research

High indole levels, a metabolite of tryptophan, are associated with chronic kidney disease . Some molecules, like indole, are metabolized by the liver into a toxin that accumulates in chronic kidney disease, subsequently exacerbating the condition .

Dietary Fiber and Tryptophan Metabolism

Recent studies have indicated a potential association between fermentable fiber intake and tryptophan metabolism . The role of fermentable carbohydrates on tryptophan metabolism in the gut is a current area of research .

Microbial Interactions in the Gut

Tryptophan is metabolized to indole and other compounds by multiple microorganisms in the gut . Understanding these microbial interactions can provide insights into gut health and disease .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Fmoc-6-fluoro-DL-tryptophan is a valuable resource for research in the post-genomic world . Its many beneficial attributes, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQAUDMHOJUTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-6-fluoro-DL-tryptophan | |

CAS RN |

1219392-55-8 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)